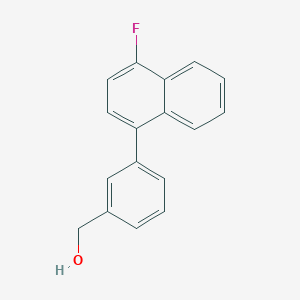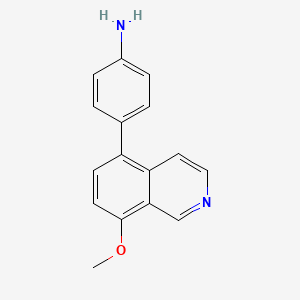
4-(8-Methoxyisoquinolin-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-Metoxiisoquinolin-5-il)anilina es un compuesto químico que pertenece a la clase de los derivados de isoquinolina. Los derivados de isoquinolina son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en química medicinal. El compuesto presenta un grupo anilina unido a la posición 5 de un anillo de 8-metoxiisoquinolina, lo que lo convierte en un andamiaje valioso para diversos estudios químicos y farmacológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(8-Metoxiisoquinolin-5-il)anilina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 8-metoxiisoquinolina y anilina.
Condiciones de reacción: La reacción generalmente se lleva a cabo bajo condiciones de reflujo en presencia de un disolvente adecuado, como etanol o acetonitrilo.
Catalizadores: A menudo se utilizan catalizadores como cloruro estanoso (SnCl₂) o cloruro de indio (III) (InCl₃) para facilitar la reacción.
Procedimiento: La anilina se hace reaccionar con 8-metoxiisoquinolina en las condiciones especificadas para producir el producto deseado.
Métodos de producción industrial
Los métodos de producción industrial de 4-(8-Metoxiisoquinolin-5-il)anilina pueden involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(8-Metoxiisoquinolin-5-il)anilina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de isoquinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y nucleófilos (NH₃, OH⁻).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de isoquinolina sustituidos, que pueden utilizarse posteriormente en química medicinal y desarrollo de fármacos.
Aplicaciones Científicas De Investigación
4-(8-Metoxiisoquinolin-5-il)anilina tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de derivados de isoquinolina más complejos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores.
Industria: El compuesto se utiliza en la producción de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 4-(8-Metoxiisoquinolin-5-il)anilina implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede unirse a diversas enzimas y receptores, modulando su actividad.
Vías: Puede influir en las vías de señalización involucradas en la proliferación celular, la apoptosis y la neurotransmisión.
Comparación Con Compuestos Similares
Compuestos similares
Quinolina: Un compuesto heterocíclico que contiene nitrógeno con actividades biológicas similares.
Isoquinolina: El compuesto padre de 4-(8-Metoxiisoquinolin-5-il)anilina, conocido por su amplia gama de aplicaciones.
Quinoxalina: Otro heterociclo que contiene nitrógeno con diversas propiedades farmacológicas.
Singularidad
4-(8-Metoxiisoquinolin-5-il)anilina es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. Su grupo metoxi en la posición 8 y el grupo anilina en la posición 5 lo convierten en un andamiaje valioso para la funcionalización adicional y el desarrollo de fármacos.
Propiedades
Número CAS |
919362-95-1 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-(8-methoxyisoquinolin-5-yl)aniline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-7-6-13(11-2-4-12(17)5-3-11)14-8-9-18-10-15(14)16/h2-10H,17H2,1H3 |
Clave InChI |
TYUKRPNGGWBXTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)
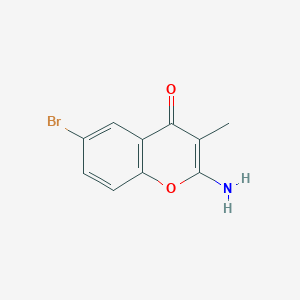

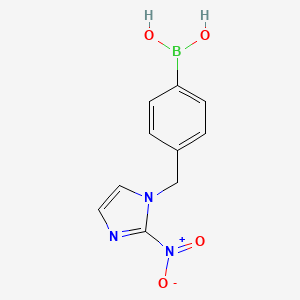
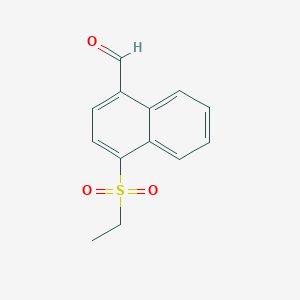


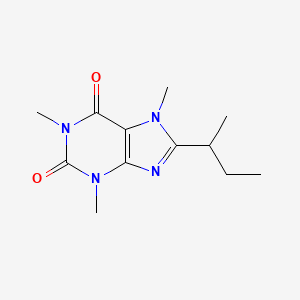


![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
